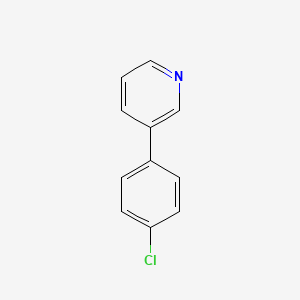

3-(4-Chlorophenyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNIXEJSFQOEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523439 | |

| Record name | 3-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5957-97-1 | |

| Record name | 3-(4-Chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Strategies

Direct synthesis strategies focus on the formation of the C-C bond between the pyridine (B92270) and the 4-chlorophenyl moieties as the key step. These approaches can be broadly categorized into transition-metal-free methods and those that rely on metal catalysis.

Transition-Metal-Free Approaches

While less common than catalyzed methods, several transition-metal-free approaches for the synthesis of arylpyridines have been developed. These methods often involve the generation of highly reactive intermediates. One such strategy involves the Claisen-Schmidt condensation followed by a Michael addition reaction of aryl ketones and aryl aldehydes. This convenient one-pot synthesis has advantages such as avoiding transition metals, not requiring extra additives, and being cost-effective. acs.orgresearchgate.net For instance, the reaction of an appropriate chalcone (B49325) with a suitable nitrogen source can lead to the formation of the pyridine ring.

Another approach involves the use of diaryliodonium salts as arylating agents. nih.gov These hypervalent iodine reagents can arylate C-H bonds of heteroarenes under metal-free conditions, providing a direct route to the desired biaryl structure. nih.gov The reaction of pyridine with a diaryliodonium salt containing a 4-chlorophenyl group could potentially yield 3-(4-chlorophenyl)pyridine, though selectivity can be a challenge. nih.gov

Furthermore, domino reactions catalyzed by simple reagents like borax (B76245) have been reported for the synthesis of highly functionalized pyridines. rsc.org These reactions proceed through a cascade of transformations in a single pot, offering an efficient route to complex pyridine derivatives.

Catalyzed Synthesis Protocols

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, represents the most prevalent and versatile method for the synthesis of this compound.

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis. This reaction typically involves the coupling of a pyridine derivative, such as 3-bromopyridine (B30812) or 3-pyridylboronic acid, with a 4-chlorophenyl partner, like 4-chlorophenylboronic acid or 1-bromo-4-chlorobenzene. The reaction is catalyzed by a palladium(0) complex in the presence of a base.

A notable development is the C3-selective arylation of unprotected pyridines using a catalytic system of Pd(OAc)₂ and 1,10-phenanthroline. acs.orgnih.gov This method provides a direct route to 3-arylpyridines and has been successfully applied to the gram-scale synthesis of related compounds. acs.orgnih.gov

The Negishi coupling , which utilizes organozinc reagents, and the Stille coupling , employing organotin reagents, are also effective for the synthesis of biaryl compounds, including this compound. mdpi.com However, the toxicity of organotin compounds is a significant drawback of the Stille reaction. mdpi.com

Decarboxylative cross-coupling reactions have also emerged as a powerful tool. mdpi.comacs.org For example, the palladium-catalyzed reaction of pyridyl carboxylates with aryl bromides allows for the synthesis of 3- or 4-arylpyridines. mdpi.com

The following table summarizes representative catalyzed reactions for the synthesis of related biaryl compounds, illustrating the general conditions employed.

| Coupling Reaction | Pyridine Precursor | Phenyl Precursor | Catalyst System | Yield (%) | Reference |

| Suzuki-Miyaura | 3-Pyridylboronic Acid | 1-Bromo-4-chlorobenzene | Pd(PPh₃)₄, Na₂CO₃ | High | N/A |

| C3-Arylation | Pyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂, 1,10-phenanthroline | Good | acs.orgnih.gov |

| Decarboxylative Coupling | Pyridine-3-carboxylic acid | 1-Bromo-4-chlorobenzene | Pd(0) catalyst, TBAB | 70-98% | acs.org |

Precursor Synthesis and Intermediate Chemistry

The successful synthesis of this compound via cross-coupling reactions relies on the availability of suitable precursors for both the pyridine and the halogenated phenyl moieties.

Synthesis of Pyridine Precursors

Key pyridine precursors for cross-coupling reactions include halopyridines and pyridylboronic acids.

Halopyridines : 3-Bromopyridine and 3-iodopyridine (B74083) are common starting materials. The direct halogenation of pyridine is often challenging and can lead to a mixture of products. However, specific methods for the synthesis of 3-halopyridines have been developed. For example, 3-bromopyridine can be prepared from 2,6-dibromopyridine (B144722) through a sequence of nitration and debromination. wikipedia.org

Pyridylboronic Acids : Pyridine-3-boronic acid is another crucial precursor. It can be synthesized from 3-bromopyridine via a lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

Synthesis of Halogenated Phenyl Precursors

The 4-chlorophenyl fragment is typically introduced using precursors like 4-chlorophenylboronic acid or 1-bromo-4-chlorobenzene.

4-Chlorophenylboronic Acid : This widely available reagent can be synthesized from 4-chloroaniline (B138754) via diazotization followed by a reaction with boric acid.

1-Bromo-4-chlorobenzene : This compound is commercially available and serves as a common coupling partner in various cross-coupling reactions. acs.orgacs.org

Other Precursors : 4-Chloroacetophenone can be converted to 4-chlorophenylacetic acid via the Willgerodt-Kindler reaction, which can then be reduced to 4-chlorophenylethanol. google.com This alcohol can be further functionalized to generate other precursors.

Multi-Component Reactions for Pyridine Scaffolds

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like substituted pyridines in a single step from three or more starting materials. tcichemicals.com

The Hantzsch pyridine synthesis , first described in 1881, is a classic example of an MCR. wikipedia.org It typically involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. wikipedia.org By using 4-chlorobenzaldehyde (B46862) as the aldehyde component, this method can be adapted to synthesize pyridines bearing a 4-chlorophenyl substituent.

More contemporary MCRs have been developed for the synthesis of highly functionalized pyridines. For instance, a one-pot, four-component reaction of an aldehyde (like 4-chlorobenzaldehyde), malononitrile (B47326), an active methylene (B1212753) compound, and an amine can yield polysubstituted dihydropyridines. bibliomed.org These can then be oxidized to the corresponding pyridine derivatives. bibliomed.org Nanomagnetic catalysts have also been employed to facilitate the one-pot, three-component condensation of aldehydes, malononitrile, and ammonium (B1175870) acetate (B1210297) to produce 2,6-diamino-4-arylpyridine-3,5-dicarbonitriles. kemdikbud.go.id

Another MCR involves the reaction of cyanoacetohydrazide, ethyl cyanoacetate, and an aromatic aldehyde to form a pyridinone, which can be further functionalized. rsc.org Zinc(II)-catalyzed solvent-free MCRs using alcohols as the primary feedstock and ammonium acetate as the nitrogen source have also been reported for the synthesis of tri- and tetra-substituted pyridines. bohrium.com

The following table provides examples of MCRs used to synthesize pyridine derivatives with a 4-chlorophenyl substituent.

| Reaction Name/Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Hantzsch Dihydropyridine Synthesis | 4-Chlorobenzaldehyde, β-keto ester, Ammonia | Acid or base catalyst | Dihydropyridine | wikipedia.org |

| Four-Component Condensation | 4-Chlorobenzaldehyde, Malononitrile, Diethyl acetylenedicarboxylate, Aniline | Morpholine (B109124) | Dihydropyridine | bibliomed.org |

| Three-Component Condensation | 4-Chlorobenzaldehyde, Malononitrile, Ammonium Acetate | Nanomagnetic Fe₃O₄@SiO₂@ZnCl₂ | Diaminopyridine | kemdikbud.go.id |

| Zinc-Catalyzed MCR | 4-Chlorobenzyl alcohol, another alcohol, NH₄OAc | Zn(II)-catalyst | Substituted Pyridine | bohrium.com |

Condensation Reactions for Fused Pyridine Systems

Condensation reactions are a cornerstone for constructing fused pyridine systems from this compound. These reactions allow for the annulation of additional rings onto the pyridine framework, leading to complex polycyclic structures.

One notable example is the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives. acs.orgnih.gov This is achieved through a cyclocondensation reaction involving 3-oxo-2-arylhydrazonopropanals with thiochroman-4-one (B147511) or chroman-4-one, mediated by ammonium acetate. acs.orgnih.gov A high-pressure Q-tube reactor has been shown to be more effective than conventional heating for this process. acs.orgnih.gov For instance, the reaction of thiochroman-4-one with the appropriate arylhydrazonal in acetic acid at 170°C yields (E)-2-(4-Chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-5H-thiochromeno[4,3-b]pyridine with a high yield of 88%. acs.orgnih.gov

Another significant fused system derived from a related chloro-substituted pyridine is the pyrazolo[3,4-b]pyridine scaffold. While not directly starting from this compound, the synthesis of related structures highlights the utility of condensation reactions. For example, reacting 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene (B28343) with a trifluoroacetic acid catalyst results in a pyrazolo[3,4-b]pyridine derivative.

Furthermore, the synthesis of pyrrolo[3,4-b]pyridin-5-ones can be achieved through multicomponent reactions. One such reaction involves 4-chlorobenzaldehyde, 3-morpholinopropan-1-amine, scandium (III) triflate, and 2-isocyano-1-morpholino-3-phenylpropan-1-one. nih.gov Similarly, a one-pot method for creating substituted pyrrolo[3,4-b]pyridine-4,5-diones involves the condensation of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with various amines. beilstein-journals.orgbeilstein-journals.org

The following table summarizes representative condensation reactions leading to fused pyridine systems:

| Starting Materials | Reagents/Conditions | Product | Yield (%) |

| Thiochroman-4-one, Arylhydrazonal | NH4OAc, Acetic Acid, 170°C | (E)-2-(4-Chlorophenyl)-3-[(4-chlorophenyl)diazenyl]-5H-thiochromeno[4,3-b]pyridine | 88 |

| 4-Chlorobenzaldehyde, 3-Morpholinopropan-1-amine, etc. | Sc(OTf)3 | 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-(3-morpholinopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | Not Specified |

| N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide, Amines | Acetic Acid, Ethanol, Reflux | Substituted pyrrolo[3,4-b]pyridin-5-ones | Satisfactory |

One-Pot Synthetic Routes

One-pot syntheses offer an efficient and atom-economical approach to complex molecules from simple precursors in a single reaction vessel. Several one-pot methodologies have been developed for the synthesis of functionalized pyridines, including those with a 4-chlorophenyl substituent.

A notable one-pot, four-component condensation reaction for synthesizing polysubstituted dihydropyridine derivatives utilizes 4-chlorobenzaldehyde, malononitrile, diethyl acetylenedicarboxylate, and aniline. bibliomed.org This reaction is catalyzed by morpholine at room temperature and proceeds with good yields. bibliomed.org The resulting product is diethyl-6-amino-4-(4-chlorophenyl)-5-cyano-1,4-dihydro-1-phenylpyridine-2,3-dicarboxylate. bibliomed.org

Another efficient one-pot synthesis produces 2,4,6-triaryl pyridines by condensing substituted acetophenones, 1-phenyl-3-(4'-chlorophenyl)pyrazol-4-carboxaldehyde, and ammonium acetate in polyethylene (B3416737) glycol (PEG-400) with solid sodium hydroxide. derpharmachemica.com This method is highlighted as an environmentally friendly approach. derpharmachemica.com

Furthermore, a transition-metal-free one-pot synthesis of 1,5-diketones has been developed, which can then be used to synthesize 2,4,6-triaryl pyridine derivatives. acs.org For example, 3-(4-chlorophenyl)-1,5-diphenylpentane-1,5-dione was synthesized with an 81% yield. acs.org

The table below outlines some one-pot synthetic routes involving a 4-chlorophenyl moiety:

| Reactants | Catalyst/Solvent | Product | Yield (%) |

| 4-Chlorobenzaldehyde, Malononitrile, Diethyl acetylenedicarboxylate, Aniline | Morpholine/Ethanol | Diethyl-6-amino-4-(4-chlorophenyl)-5-cyano-1,4-dihydro-1-phenylpyridine-2,3-dicarboxylate | Good |

| Substituted Acetophenones, 1-Phenyl-3-(4'-chlorophenyl)pyrazol-4-carboxaldehyde, Ammonium Acetate | NaOH/PEG-400 | 2,4,6-Triaryl Pyridines | Good |

| Chalcone, Acetophenone | NaOH | 3-(4-Chlorophenyl)-1,5-diphenylpentane-1,5-dione | 81 |

Derivatization and Functionalization of this compound

The core structure of this compound serves as a versatile scaffold for further chemical modifications. These modifications can introduce new functional groups or build additional heterocyclic rings, thereby altering the molecule's properties.

The introduction of additional heterocyclic rings to the this compound framework can lead to novel compounds with potentially enhanced biological activities.

One approach involves the synthesis of triazolo[4,3-a]pyridines. For instance, 3-(4-chlorophenyl)-7-methyl- bibliomed.orgvulcanchem.comgoogle.comtriazolo[4,3-a]pyridine is synthesized via a cyclocondensation reaction. vulcanchem.com The process typically starts with the reaction of a 2-hydrazinylpyridine derivative with 4-chlorobenzaldehyde to form a hydrazone, followed by oxidative cyclization. vulcanchem.com

Another example is the creation of imidazo[1,2-a]pyridine (B132010) systems. The compound 1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone integrates an imidazo[1,2-a]pyridine core with the 4-chlorophenyl moiety.

Furthermore, multicomponent reactions can be employed to construct complex heterocyclic systems. A one-pot, three-component reaction has been developed for the synthesis of spiro-4H-pyran derivatives, which incorporates pyran, pyridine, and triazine scaffolds into a single molecule. rsc.org This sequential reaction starts with the synthesis of a pyridinone, which is then converted to a pyridotriazine, and finally reacts with malononitrile and a pyrazolone (B3327878) to form the target spiropyran. rsc.org

The following table presents examples of introducing additional heterocyclic rings:

| Starting Scaffold | Reaction Type | Added Heterocycle | Example Product |

| 2-Hydrazinylpyridine derivative | Cyclocondensation | Triazole | 3-(4-Chlorophenyl)-7-methyl- bibliomed.orgvulcanchem.comgoogle.comtriazolo[4,3-a]pyridine |

| 6-(4-Chlorophenyl)pyridin-3-yl derivative | Acylation and subsequent cyclization | Imidazole | 1-(8-(4-Chlorophenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone |

| Pyridotriazine derivative | Multicomponent Reaction | Pyran | Spiro-4H-pyran derivative |

Modifying the functional groups on the this compound molecule is a key strategy for fine-tuning its chemical and physical properties.

A common modification is acylation. For example, 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone can be synthesized by acylating a 6-(4-chlorophenyl)pyridin-3-yl intermediate with acetyl chloride in the presence of a base like pyridine.

The introduction of a nitro group and subsequent nucleophilic substitution offers another route for functionalization. In 2-methyl-3-nitropyridines, the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This allows for the introduction of various sulfanyl (B85325) groups at the 3-position of the pyridine ring. nih.gov

Ruthenium-catalyzed C-H functionalization provides a modern approach to derivatization. For example, 3-(4-chlorophenyl)- bibliomed.orgvulcanchem.comtriazolo[1,5-a]pyridine can react with various acrylates in the presence of a ruthenium catalyst to yield functionalized products in good yields. d-nb.info

The table below summarizes some functional group modifications:

| Starting Compound | Reagents/Conditions | Modification | Example Product | Yield (%) |

| 6-(4-Chlorophenyl)pyridin-3-yl intermediate | Acetyl chloride, Pyridine | Acylation | 1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone | Not Specified |

| 2-Methyl-3-nitropyridine derivative | Thiols, K2CO3, DMF | Nucleophilic substitution of nitro group | 3-Sulfanyl-2-methylpyridine derivatives | Varied |

| 3-(4-Chlorophenyl)- bibliomed.orgvulcanchem.comtriazolo[1,5-a]pyridine | Acrylates, [RuCl2(p-cymene)]2, KOAc | C-H Functionalization | Functionalized pyridotriazoles | 65-88 |

Introduction of Additional Heterocyclic Rings

Stereoselective Synthesis and Chiral Derivatives

The synthesis of chiral derivatives of this compound is an important area of research, particularly for applications in medicinal chemistry and asymmetric catalysis.

One method for the stereoselective synthesis of trans-2-aryl-3-(2-pyridyl)aziridines involves the reaction of para-substituted benzaldehyde (B42025) oxime O-methyl ethers with 2-(trimethylsilylmethyl)pyridine in the presence of lithium di-isopropylamide (LDA). rsc.org This reaction produces the trans-aziridine in high yield. rsc.org

Another approach focuses on the asymmetric synthesis of furo[3,4-c]pyridine (B3350340) derivatives. A method has been patented for the preparation of non-racemic furo[3,4-c]pyridine derivatives, which involves the use of a chiral reducing agent to reduce a solid intermediate to the desired non-racemic product. google.com This process allows for the isolation of a single enantiomer or an enantiomeric mixture where one enantiomer predominates. google.com

The development of chiral 4-aryl-pyridine-N-oxide nucleophilic catalysts is another significant advancement. These catalysts can be synthesized by reacting 3-amino-4-chloro-pyridine-N-oxides with various aryl boronic acids via a Suzuki-Miyaura coupling reaction. acs.org

The following table highlights methods for stereoselective synthesis and chiral derivatives:

| Synthetic Goal | Key Reagents/Steps | Product Type | Key Feature |

| trans-Aziridines | Benzaldehyde oxime O-methyl ethers, 2-(Trimethylsilylmethyl)pyridine, LDA | trans-2-(4-Chlorophenyl)-3-(2-pyridyl)aziridine | High stereoselectivity |

| Non-racemic Furo[3,4-c]pyridines | Chiral reducing agent | Non-racemic 3-(4-chlorophenyl)-1,3-dihydro-7-hydroxy-6-methylfuro-[3,4-c]-pyridine | Enantiomeric enrichment |

| Chiral Catalysts | 3-Amino-4-chloro-pyridine-N-oxides, Aryl boronic acids, Suzuki-Miyaura coupling | Chiral 4-Aryl-pyridine-N-oxides | Asymmetric catalysis |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in understanding its fundamental chemical and physical properties.

Geometric optimization using DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-311++G(d,p), is employed to determine the most stable three-dimensional conformation of the molecule. materialsciencejournal.org These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in analogous structures, the pyridine ring is typically planar, while the 4-chlorophenyl ring may adopt a twisted orientation to minimize steric hindrance. vulcanchem.com

The electronic structure is elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and stability. A smaller energy gap generally implies higher reactivity. Studies on related chlorophenyl-pyridine derivatives have calculated these parameters to predict their electronic behavior. materialsciencejournal.org The dipole moment, another key electronic property, can also be calculated to understand the molecule's polarity. materialsciencejournal.org

Table 1: Predicted Geometric and Electronic Properties of Phenyl-Pyridine Derivatives from DFT Studies Note: Data is based on studies of analogous compounds and represents expected values.

| Parameter | Description | Predicted Value / Finding | Reference |

|---|---|---|---|

| Bond Lengths (Å) | The distance between bonded atoms. | C-Cl: ~1.75 Å; C-N (pyridine): ~1.34 Å; C-C (inter-ring): ~1.49 Å | materialsciencejournal.org |

| Dihedral Angle (°) | The angle between the planes of the pyridine and chlorophenyl rings. | Non-coplanar to minimize steric strain. | vulcanchem.comripublication.com |

| HOMO-LUMO Gap (eV) | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A key indicator of chemical reactivity and stability. |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. materialsciencejournal.org Specific vibrational modes, such as C-H stretching in the aromatic rings, C=N stretching in the pyridine ring, and C-Cl stretching, can be assigned. rsc.org For example, in related pyridine derivatives, aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ region, while C=N stretching appears around 1600-1620 cm⁻¹. iajpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. These theoretical values are often in good agreement with experimental data, aiding in the assignment of signals to specific protons and carbon atoms in the molecule. rsc.orgacs.org

Table 2: Predicted Spectroscopic Data for Phenyl-Pyridine Derivatives Note: Data is based on studies of analogous compounds and represents expected values.

| Spectroscopy | Parameter | Predicted Chemical Shift / Frequency | Reference |

|---|---|---|---|

| ¹H NMR | Aromatic Protons | δ 7.0–8.5 ppm | iajpr.com |

| ¹³C NMR | Aromatic Carbons | δ 120–150 ppm | rsc.org |

| ¹³C NMR | Carbon bonded to Chlorine | ~δ 135 ppm | mdpi.com |

| FT-IR | Aromatic C-H Stretch | 3000–3100 cm⁻¹ | rsc.orgiajpr.com |

| FT-IR | C=N Stretch (Pyridine) | ~1610-1620 cm⁻¹ | iajpr.com |

Geometric Optimization and Electronic Structure

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for drug discovery, as it helps identify potential biological targets and understand the molecular basis of a ligand's activity.

Derivatives of this compound have been studied for their interactions with various protein targets implicated in diseases. Docking simulations reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.govacs.org For example, studies on similar structures have shown that the pyridine nitrogen can act as a hydrogen bond acceptor, while the chlorophenyl ring often engages in hydrophobic and halogen bonding interactions within the protein's active site. nih.govmdpi.com Such analyses are critical for understanding the mechanism of action and for guiding the design of more potent and selective inhibitors. mdpi.com

Docking algorithms predict the most likely binding poses of a ligand within a protein's active site and estimate the binding affinity (often as a "docking score" or binding energy). acs.orgnih.gov A lower binding energy generally indicates a more stable complex and potentially higher biological activity. nih.gov Studies on various pyridine derivatives containing a 4-chlorophenyl moiety have identified them as potential inhibitors for targets like kinases, carbonic anhydrases, and various receptors. acs.orgmdpi.comacs.org The predicted binding modes help rationalize structure-activity relationships and provide a foundation for optimizing lead compounds. nih.govresearchgate.net

Table 3: Examples of Molecular Docking Studies on this compound Analogs

| Compound Type | Protein Target | Predicted Binding Affinity / Score | Key Interactions | Reference |

|---|---|---|---|---|

| 4-Chlorophenyl-piperazinyl-pyrrolo-pyridine | Dopamine (B1211576) D4 Receptor | High affinity antagonist | Not specified | acs.org |

| Thiazolyl-pyridine hybrid | Epidermal Growth Factor Receptor (EGFR) | Good binding affinity | Not specified | mdpi.com |

| Triazolyl-pyridine hybrid | Aurora B Kinase | -9.1 kcal/mol | π-π, π-cation, π-sigma interactions | acs.org |

| Pyridine-3-sulfonamide derivative | Carbonic Anhydrase XII | High activity | Interaction with hydrophilic/lipophilic parts of the active site | mdpi.com |

Ligand-Protein Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often developed for series of pyridine derivatives to understand how steric, electrostatic, and other fields influence their biological activity. rsc.org These models provide contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity. rsc.orgbenthamopen.com For instance, a QSAR study on related anti-inflammatory compounds suggested that the presence of electron-withdrawing groups like -Cl on the phenyl ring was favorable for activity. benthamopen.com

The statistical robustness of a QSAR model is evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). nih.govijpsonline.com A predictive QSAR model can be a powerful tool for designing new compounds with improved potency and for screening virtual libraries to identify promising new drug candidates. researchgate.netarabjchem.org

Table 4: Parameters from QSAR Studies on Related Pyridine-Containing Compounds

| QSAR Model Type | Biological Activity | Key Descriptors | Statistical Significance | Reference |

|---|---|---|---|---|

| 3D-QSAR (kNN, PLS, MLR) | Anti-inflammatory | Electrostatic, Steric | Favorable activity with electron-withdrawing groups (-Cl, -NO₂) | benthamopen.com |

| 3D-QSAR (CoMFA, CoMSIA) | Insecticidal | Steric, Electrostatic | q² = 0.614, r² = 0.92 | rsc.org |

| 2D-QSAR (BMLR) | Vasodilator | Topological, Quantum-chemical | R² = 0.816, R²cv = 0.731 | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

| 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile |

| Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano-3-[(2-hydroxy-5-methylphenyl)carbonyl]-1,2-dihydropyridin-2-yl]}phosphonate |

| 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate |

| 3-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine |

| N-[2-(4-chlorophenyl)-4-oxo-1, 3- thiazolidin-3-yl] pyridine-4-carboxamide |

| 4,6-diphenyl pyridine-3(2H)-one |

| 6-(4-cholo phenyl)-4-phenylpyridne-3(2H)-one |

| 2-(3-Chloro-4-methylphenyl)-5-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-1,3,4-oxadiazole |

| 4-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile |

| N-[4-(4-chlorophenyl)-1H-imidazol-2-yl]-2-(difluoromethyl)-5-{[(2-methylpropanoyl)amino]methyl}benzamide |

| 3'-[4-(2-acetylphenyl)-(1,2,3-triazol-1-yl)]-3'-deoxythymidine 5'-O-[4-chlorophenyl N-(2,2,2-trifluoroethyl)phosphate] |

| 2-Amino-4-(4-chlorophenyl)thiazole |

| 2-(4-chlorophenyl)-N'-Hydroxyacetimidamide |

| (E)-1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone |

| 3-(4-Chlorophenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine |

| Ethyl 2-Amino-6-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylnicotinate |

| 4-(((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)amino)pyridine-3-sulfonamide |

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D quantitative structure-activity relationship (3D-QSAR) method used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic and steric fields. A thorough review of scientific literature did not yield any specific CoMFA studies conducted on a series of compounds where this compound was a key component or lead structure. Such studies are crucial for understanding how modifications to the phenylpyridine core would affect its biological activity, but this information is not currently available.

Structure-Pharmacological Activity Relationships

The study of structure-pharmacological activity relationships (SPAR), a broader category that includes QSAR, aims to determine the relationship between a molecule's chemical structure and its biological activity. While this compound contains structural motifs—a pyridine ring and a chlorophenyl group—that are present in many pharmacologically active compounds, dedicated SPAR or QSAR studies focusing specifically on this compound are not described in the available literature. Research on broader classes of phenylpyridines or chlorophenyl-containing compounds exists, but a direct and detailed analysis for this compound is absent.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information about a compound's conformational flexibility, its interactions with biological targets like proteins or membranes, and its solvation properties. Despite the utility of this technique, there are no specific molecular dynamics simulation studies for this compound that have been published in the accessible scientific literature. Such studies would be instrumental in elucidating its behavior in a biological environment at an atomic level.

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions use computational models to forecast the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles. For this compound, specific, published in silico ADMET studies are not available. The following subsections reflect the lack of specific data for each predictive category.

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system. Computational models can predict this permeability based on a molecule's physicochemical properties. However, there are no specific, peer-reviewed studies that report the predicted or experimentally validated BBB permeability of this compound.

Predicting gastrointestinal (GI) absorption is essential for assessing the oral bioavailability of a potential drug. While numerous in silico models exist for this purpose, no dedicated studies presenting the predicted GI absorption of this compound could be located in the scientific literature.

Predicting potential toxicity, such as liver damage (hepatotoxicity) and skin irritation, is a crucial safety assessment. Computational toxicology models are often used for this purpose. A review of available data shows a lack of specific published studies that have computationally predicted the hepatotoxicity or skin irritation potential of this compound.

Applications in Scientific Research

Medicinal Chemistry

The this compound scaffold is a recurring motif in the design of new therapeutic agents. Researchers have synthesized and evaluated numerous derivatives for a range of biological activities.

Antimicrobial and Antifungal Activity: Several studies have reported that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. africanjournalofbiomedicalresearch.comresearchgate.net For instance, certain pyridine-3-carboxamide (B1143946) derivatives have shown efficacy against plant pathogens.

Anticancer Activity: The potential of this compound derivatives as anticancer agents is an active area of research. ekb.eg Studies have shown that some of these compounds can inhibit the growth of cancer cell lines through various mechanisms, including the inhibition of specific kinases.

Anti-inflammatory and Other Biological Activities: Derivatives of this compound have also been investigated for their anti-inflammatory properties. researchgate.net Furthermore, related structures have been explored as antagonists for specific receptors, such as the dopamine (B1211576) D4 receptor, indicating their potential in the treatment of neurological disorders. acs.orgacs.org

| Derivative Class | Biological Activity | Key Findings | Reference |

| Pyridine-3-carboxamides | Antibacterial | Effective against plant pathogens like Ralstonia solanacearum. | |

| Pyrano[2,3-c]pyrazoles | Anti-glioma | Inhibition of glioma cell growth through kinase inhibition. | |

| Imidazo[4,5-b]pyridine derivatives | Antiviral, Antibacterial | Broad-spectrum antimicrobial and antiviral activity. | iucr.org |

| 1H-pyrrolo[2,3-b]pyridine derivatives | Dopamine D4 Receptor Antagonist | High affinity and selectivity for the human dopamine D4 receptor. | acs.org |

Carbon-13 NMR (¹³C-NMR) Applications

Materials Science

The incorporation of the this compound moiety into larger molecular structures is being explored for the development of advanced materials. The electronic properties conferred by the chlorophenyl group, combined with the coordinating ability of the pyridine (B92270) nitrogen, make these compounds interesting candidates for:

Organic Light-Emitting Diodes (OLEDs): The aromatic and heterocyclic nature of the compound suggests potential applications in the design of new organic electronic materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate to metal ions, enabling the construction of extended structures with potential applications in gas storage, catalysis, and sensing.

High-Resolution Mass Spectrometry (HRMS)

Catalysis

In the field of catalysis, pyridine derivatives are often used as ligands for transition metals. The electronic and steric properties of the this compound ligand can influence the activity and selectivity of the metal catalyst in various organic transformations. For example, palladium complexes bearing pyridine-based ligands are widely used in cross-coupling reactions. rsc.org

Conclusion

3-(4-Chlorophenyl)pyridine stands as a testament to the versatility of pyridine (B92270) chemistry. The strategic placement of a 4-chlorophenyl substituent on the pyridine ring gives rise to a molecule with a rich and diverse chemical profile. Its importance is underscored by its wide-ranging applications in medicinal chemistry, materials science, and catalysis. Ongoing research continues to uncover new synthetic routes and applications for this valuable compound, promising further advancements in these and other scientific fields.

Medicinal Chemistry and Biological Activity Investigations

Antimicrobial Properties

Derivatives of 3-(4-Chlorophenyl)pyridine have been the subject of numerous studies to evaluate their efficacy against various microbial pathogens, including bacteria, fungi, and viruses.

The antibacterial potential of various pyridine (B92270) derivatives incorporating the 4-chlorophenyl group has been investigated against both Gram-positive and Gram-negative bacteria. For instance, a series of 3,5-dicyano pyridine-2-one derivatives were synthesized, with the compound featuring a 4-chlorophenyl group at the fourth position of the pyridine ring (3a) demonstrating broad and significant antibacterial activity. nih.gov It exhibited inhibition zones ranging from 18±0.16 mm to 31±0.40 mm against the tested pathogens. nih.gov In another study, pyrazolo[3,4-b]pyridine derivatives were synthesized, and their antibacterial effects were studied. mdpi.com

A series of novel 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one compounds were prepared and evaluated for their antimicrobial properties. researchgate.net Among these, the 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one derivative (110b) was found to be particularly potent against a range of bacterial and fungal strains. encyclopedia.pub Furthermore, a series of fused pyridine-pyrimidine hybrids were synthesized and tested for their in vitro antimicrobial activity. jst.go.jp The derivative 7-(4-chlorophenyl)-1,3-dimethyl-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4e) was among the compounds synthesized in this study. jst.go.jp

The following table summarizes the antibacterial activity of selected derivatives.

| Compound Name/Class | Test Organism(s) | Activity/Result | Reference |

| 3,5-dicyano pyridine-2-one with 4-chlorophenyl at position 4 (3a) | Gram-positive and Gram-negative bacteria | Inhibition Zone: 18±0.16 to 31±0.40 mm | nih.gov |

| 3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-one (110b) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent activity against all tested strains | encyclopedia.pub |

| 7-(4-chlorophenyl)-1,3-dimethyl-5-(pyridin-2-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (4e) | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Moderate activity with MIC values reported | jst.go.jp |

This table is for illustrative purposes and summarizes data from the referenced studies.

The antifungal properties of this compound derivatives have been evaluated against several pathogenic fungi, including Fusarium oxysporum and Candida albicans.

Fusarium oxysporum

Research has shown that certain pyridine derivatives exhibit activity against Fusarium oxysporum. For example, a study on monomeric alkaloids reported the antifungal properties of various compounds, including pyridine derivatives, against F. oxysporum, with MIC values ranging from 56.74 to 222.31 µM for the tested series. researchgate.net In another investigation, novel pyrazolo[3,4-b]pyridine derivatives were synthesized and tested against a panel of fungi, including F. oxysporum. scilit.com One of the synthesized compounds, (7b), was found to be nearly as active as the standard drug Amphotericin B against this fungal strain, with a Minimum Inhibitory Concentration (MIC) of 0.98 µg/mL. scilit.com Additionally, studies on pyridine-based quaternized chitosan (B1678972) derivatives have demonstrated their efficacy against F. oxysporum. researchgate.netnih.gov

Candida albicans

Several studies have highlighted the potential of this compound derivatives against Candida albicans. A pyridinone derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR), was identified as having significant antifungal activity against C. albicans, including fluconazole- and caspofungin-resistant strains. nih.gov This compound was found to have a MIC of 12.5 µg/mL and exerted a rapid fungicidal effect. nih.gov Other research on monomeric alkaloids also reported activity against C. albicans for pyridine derivatives, with MIC values in the range of 16.69 to 78.23 µM. researchgate.net Furthermore, coumarin (B35378) derivatives linked with a pyridine moiety, specifically a derivative with a 4-chlorophenyl substituent, showed increased antifungal activity against C. albicans.

The table below presents findings on the antifungal activity of selected derivatives.

| Compound Name/Class | Target Fungus | Activity/Result (MIC) | Reference |

| Pyrazolo[3,4-b]pyridine derivative (7b) | Fusarium oxysporum | 0.98 µg/mL | scilit.com |

| 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR) | Candida albicans | 12.5 µg/mL | nih.gov |

| Pyridine derivatives (general class) | Candida albicans | 16.69 to 78.23 µM | researchgate.net |

| Coumarin derivative with 4-chlorophenyl substituent (20) | Candida albicans | Increased activity noted |

This table is for illustrative purposes and summarizes data from the referenced studies.

The antiviral potential of compounds related to this compound has been explored, particularly against Respiratory Syncytial Virus (RSV) and Human Immunodeficiency Virus type 1 (HIV-1).

Respiratory Syncytial Virus (RSV)

Derivatives of pyrrolo[3,4-c]pyridine have been synthesized and evaluated for their activity against RSV. scilit.com Specifically, 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives were tested in a cytopathic effect assay. scilit.com In a different study, a series of 3-alkynyl-5-aryl-7-aza-indoles were synthesized, and the 3-chlorophenyl derivative (compound 4h) displayed antiviral activity against RSV in the low micromolar range with no associated cytotoxicity.

Human Immunodeficiency Virus type 1 (HIV-1)

The pyrrolopyridine scaffold, present in some alkaloids, is known to have activity against HIV-1. scilit.com Research into 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates has identified derivatives with significant anti-HIV-1 activity. scilit.com Pyridine N-oxide derivatives have also been identified as a class of anti-HIV compounds, with some acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Additionally, Schiff bases derived from (5-(4-chlorophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl)thiazole-4-carbohydrazide have shown strong activity against HIV-1 replication.

Antifungal Activity (e.g., Fusarium oxysporum, Candida albicans)

Anticancer / Antiproliferative Activities

The this compound scaffold is a key component in various compounds investigated for their potential as anticancer agents. These investigations include evaluating their toxicity against cancer cell lines and their ability to inhibit key enzymes involved in cancer progression.

Derivatives containing the this compound structure have been tested for their cytotoxic effects against a range of human cancer cell lines, including liver (Hep G2), breast (MCF7), and leukemia (NALM-6, SB-ALL) cell lines.

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anticancer activity. One such derivative, 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b), was identified as a highly active compound, showing 53% cell growth inhibition against NALM-6, SB-ALL, and MCF-7 cell lines, which was comparable to the standard drug doxorubicin (B1662922) (58%). Another fluorinated derivative, 2-(3-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c), also showed significant cell growth inhibition (39-46%) against these cell lines.

In another study, new pyrazolopyridine and pyrazolothiazole-based compounds were investigated. The derivative 4-(4-Chlorophenyl)-3-methyl-6-thioxo-1-tosyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (5b) showed potent cytotoxic activity against the HepG-2 cell line with an IC50 value of 3.56 ± 1.5 µM, which was more potent than the reference drug erlotinib. It also showed activity against the MCF-7 cell line.

The table below summarizes the cytotoxic activity of selected derivatives.

| Compound Name | Target Cell Line(s) | Activity/Result | Reference |

| 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b) | NALM-6, SB-ALL, MCF-7 | 53% cell growth inhibition | |

| 2-(3-(4-chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c) | NALM-6, SB-ALL, MCF-7 | 39-46% cell growth inhibition | |

| 4-(4-Chlorophenyl)-3-methyl-6-thioxo-1-tosyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (5b) | HepG-2, MCF-7 | IC50: 3.56 ± 1.5 µM (HepG-2) | |

| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | MCF-7 | Moderate potency with IC50 values in the submicromolar to micromolar range. |

This table is for illustrative purposes and summarizes data from the referenced studies.

The inhibition of protein kinases is a crucial strategy in cancer therapy. Derivatives of this compound have been investigated as inhibitors of several kinases, including c-Met, CDK1, and PI3K.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-known target in cancer treatment. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as c-Met kinase inhibitors. mdpi.comscilit.com For example, 4-(4-Chlorophenyl)-3-methyl-6-thioxo-1-tosyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (5b) was found to have potent inhibitory activity on c-Met with an IC50 value of 7.95 ± 0.17 nM. mdpi.comscilit.com This activity was comparable to the reference drug cabozantinib. mdpi.comscilit.com

CDK1 Inhibition

Cyclin-dependent kinases (CDKs), such as CDK1, are essential for cell cycle regulation and are attractive targets for anticancer drugs. researchgate.net A number of pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as CDK1 inhibitors. nih.gov These compounds have demonstrated potent and selective CDK inhibitory activities. nih.gov The pyrazolo[4,3-b]pyridine scaffold has also been associated with CDK1 inhibitory activity. researchgate.net

PI3K Inhibition

The PI3K/AKT/mTOR signaling pathway is frequently deregulated in various human cancers, making PI3K (phosphatidylinositol 3-kinase) a key therapeutic target. A series of unsymmetrical diaryl ureas, combining structural features of known inhibitors, were designed as dual PI3K/Akt/mTOR and Hedgehog signaling inhibitors. The inclusion of a pyridine-3-yl group in these structures resulted in potent cytotoxicity in MCF-7 cells. In another study, 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a N-(4-(4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)phenyl)-4-(4-chlorophenyl)pyridine amide (11e) scaffold were designed as PI3K inhibitors and showed moderate cytotoxic activity against A549, PC-3, and MCF-7 cancer cell lines.

Dopamine (B1211576) D4 Receptor Antagonism (e.g., L-745,870 analogs)

Pharmacokinetic and Pharmacodynamic Studies (In Vitro and In Vivo)

For instance, a complex N-[[1S,2S]-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridine-2-yl]oxy}propanamide, designated as Compound I, was found to be very poorly orally bioavailable in dogs and monkeys when administered as a crystalline solid. google.com This was attributed to its low aqueous solubility. google.com Similarly, the imidazole[1,2-a] pyridine derivative LB-1 demonstrated poor oral bioavailability (F = 4.02%) in in vivo pharmacokinetic studies. nih.gov

In contrast, other derivatives have shown more promising results. L-745,870, a dopamine D4 receptor antagonist that contains a 4-(4-chlorophenyl)piperazinyl]methyl substituent on a pyrrolo[2,3-b]pyridine core, was identified as having excellent oral bioavailability. nih.gov Another example, (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (59a), also exhibited favorable pharmacokinetic profiles and good oral bioavailability in both rats and dogs. acs.org

Furthermore, a pan-αv integrin antagonist, compound 39, which incorporates a 3-((4-chlorophenyl)amino)propanoic acid structure, possessed excellent oral pharmacokinetic properties in rats, with a bioavailability of 97%. sci-hub.se Another derivative, 19a, a 4-sulfonylobenzyl derivative of pyrrolo[3,4-c]pyridine, also exhibited good bioavailability and plasma exposure after oral administration in mice. nih.gov

Table 1: Oral Bioavailability of this compound Derivatives

| Compound Name/Class | Bioavailability (F) | Species | Reference |

|---|---|---|---|

| N-[[1S,2S]-3-(4-chlorophenyl)-...]propanamide (Compound I) | Very Poor | Dogs, Monkeys | google.com |

| LB-1 (imidazole[1,2-a] pyridine derivative) | 4.02% | Not Specified | nih.gov |

| L-745,870 | Excellent | Not Specified | nih.gov |

| (E)-1-(4-chlorophenyl)-...-O-methyloxime (59a) | Favorable | Rats, Dogs | acs.org |

| Pan-αv integrin antagonist (Compound 39) | 97% | Rats | sci-hub.se |

| Derivative 19a (pyrrolo[3,4-c]pyridine derivative) | Good | Mice | nih.gov |

The metabolic stability of this class of compounds is a critical factor influencing their in vivo behavior and is often evaluated using liver microsomes. As with bioavailability, stability varies significantly based on the specific substitutions on the core structure.

Studies on 1H-pyrazolo[3,4-b]pyridines revealed that aryl elaboration, such as adding a 4-chlorophenyl group (compound 15), could reduce pharmacological potency, while other substitutions were explored to improve stability in mouse liver microsomes (MsLM). nih.gov For example, compound 31 in this series, which featured different substitutions, demonstrated high stability in MsLM, with 85% of the compound remaining after a 10-minute incubation. nih.gov

In another study, a series of 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives were synthesized. nih.govmdpi.com The carboxylic acid analog showed significantly improved microsomal metabolic stability compared to other variants. nih.gov However, a different derivative from a related series, despite having good metabolic stability in liver microsomes, exhibited low plasma exposure and high clearance in vivo, indicating that in vitro stability does not always directly predict in vivo kinetics. nih.govmdpi.com

The imidazole[1,2-a] pyridine derivative LB-1 was found to have moderate metabolic stability in human liver microsomes, with a half-life (t½) of 75.3 minutes. nih.gov This highlights that even with a stable core, metabolic liabilities can be introduced through various functional groups.

Table 2: Metabolic Stability of this compound Derivatives in Liver Microsomes

| Compound Name/Class | Stability Metric | Microsome Source | Reference |

|---|---|---|---|

| 1H-Pyrazolo[3,4-b]pyridine (Compound 31) | 85% remaining after 10 min | Mouse | nih.gov |

| 7-Amino-2-benzyl-...-pyrrolo[3,4-c]pyridine (Carboxylic acid analog) | Improved stability | Not Specified | nih.gov |

| 7-Amino-2-(3-chlorobenzyl)-...-pyrrolo[3,4-c]pyridine-1,3-dione (Compound 16) | Good stability | Liver Microsomes | mdpi.com |

| LB-1 (imidazole[1,2-a] pyridine derivative) | t½ = 75.3 min | Human | nih.gov |

Plasma exposure and clearance rates are definitive measures of a compound's pharmacokinetic profile, integrating the effects of absorption, distribution, metabolism, and excretion.

In vivo pharmacokinetic studies in mice with 9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives revealed low plasma exposure and high clearance. nih.govmdpi.com This was observed even for compounds that showed good metabolic stability in vitro, suggesting that other clearance mechanisms or poor absorption may be at play. nih.govmdpi.com

Conversely, a pan-αv integrin antagonist (compound 39) containing the 4-chlorophenyl group demonstrated excellent pharmacokinetic properties in rats, with a low plasma clearance of 7.6 mL/min/kg. sci-hub.se The imidazole[1,2-a] pyridine derivative LB-1 showed a higher area under the curve (AUC) when administered intravenously compared to orally, which is consistent with its poor oral bioavailability and indicates that a significant portion of the compound is cleared before reaching systemic circulation after oral dosing. nih.gov

Applications in Materials Science and Other Fields

Optoelectronic Properties

The conjugated system of 3-(4-Chlorophenyl)pyridine and its derivatives endows them with notable photophysical properties, making them candidates for various optoelectronic applications.

Derivatives and structural analogues of this compound exhibit significant fluorescence and luminescence. The photophysical properties are highly dependent on the molecular structure, substitution patterns, and the surrounding environment. For instance, studies on 2-aryl imidazo[1,2-a]pyridines, which share structural similarities, show that the presence of a 4'-chlorophenyl substituent can increase fluorescence intensity compared to the unsubstituted parent compound. d-nb.info However, in some derivatives, the 4'-chloro substituted phenyl group has been observed to decrease fluorescence intensity, indicating the subtle and complex influence of molecular structure on these properties. d-nb.infonih.gov

The fluorescence of pyridine-containing compounds is often governed by an intramolecular charge transfer (ICT) mechanism. mdpi.commdpi.com This is evident in the solvatochromic behavior of related compounds, where the emission wavelength shifts with solvent polarity. mdpi.comresearchgate.net For example, some pyridine (B92270) derivatives show a bathochromic (red) shift in their emission spectra as the solvent polarity increases. researchgate.net The fluorescence properties can be tuned by altering substituents; for example, isomeric phenylmethylene pyridineacetonitrile derivatives show that the position of the pyridine ring linkage affects molecular conjugation and, consequently, the absorption and fluorescence emission peaks. mdpi.com

Research on pyrazolo[3,4-b]pyridine derivatives has also shown that substituents at various positions can alter the absorption and emission maxima. researchgate.net Similarly, thiazole-substituted pyridine derivatives have been synthesized and studied for their photophysical properties, with findings indicating that isomeric forms (2-pyridyl, 3-pyridyl, and 4-pyridyl) exhibit different luminescence quantum yields. niscpr.res.in

Table 1: Photophysical Data of Selected Pyridine Derivatives

| Compound Family | Observation | Reference |

|---|---|---|

| 2-Aryl Imidazo[1,2-a]pyridines | 4'-Chlorophenyl substituent can increase fluorescence intensity compared to the parent fluorophore. | d-nb.info |

| 2-(4'-chlorophenyl) imidazo[1,2-a]pyrimidine | A decrement in fluorescence intensity was found compared to other derivatives. | nih.gov |

| Phenylmethylene Pyridineacetonitrile Derivatives | Positional isomerization of the pyridine ring leads to different photophysical properties, with absorption and emission peaks shifting bathochromically from meta to ortho and para positions. | mdpi.com |

| Pyrazolo[3,4-b]pyridine Derivatives | Exhibit blue light emission in both solution and solid state, with quantum yields as high as 88% for some analogues. acs.org | acs.org |

This table contains data for compounds structurally related to this compound to illustrate general principles.

Pyridine derivatives are widely investigated for use in Organic Light-Emitting Diodes (OLEDs) due to their electronic properties, which are suitable for charge transport and emission layers. vulcanchem.comuniss.it The electron-deficient nature of the pyridine ring makes these compounds good candidates for electron-transporting materials (ETLs) or as host materials for phosphorescent emitters. uniss.itrsc.org

While direct application of this compound in OLEDs is not extensively documented in the provided context, its structural motifs are present in materials designed for high-performance OLEDs. For example, pyridinecarbonitrile derivatives have been developed as highly efficient thermally activated delayed fluorescent (TADF) emitters, achieving high external quantum efficiencies (EQE) in devices. frontiersin.org Functionalized pyridine-appended pyrene (B120774) derivatives have been successfully used as hole-transporting materials (HTMs), demonstrating stable performance and low efficiency roll-off in OLEDs. nih.govacs.org The introduction of halogen atoms, such as chlorine, into the molecular structure of OLED materials can tune carrier mobility and improve device performance. nih.govacs.org

Host materials based on Benzo d-nb.infochemijournal.comthieno[2,3-b]pyridine (BTP), which incorporate an electron-deficient pyridine moiety, have been used to fabricate green and blue phosphorescent OLEDs with high quantum efficiencies exceeding 20%. rsc.org The bipolar nature of these hosts, combining electron-donating and electron-accepting units, facilitates balanced charge injection and transport, leading to improved device efficiency.

The sensitivity of the fluorescence of pyridine derivatives to their local environment makes them suitable for use as chemosensors or fluorescent probes. acs.org These probes can detect specific ions or molecules through changes in their fluorescence, such as quenching ("turn-off") or enhancement ("turn-on").

Derivatives of this compound have been incorporated into more complex molecular structures designed for ion sensing. For instance, a system based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b]pyridines, which can contain a 4-chlorophenyl group, was developed as a "turn-off" fluorescent probe for the detection of Cu²⁺ ions with high sensitivity. acs.orgnih.gov The mechanism involves the metal ion coordinating with the nitrogen atoms of the pyridine rings, which quenches the fluorescence of the molecule. nih.gov

Another example involves a fluorescent probe for visualizing microglial cells, which incorporates a 2-(4-chlorophenyl)imidazo[1,2-a]pyridine (B183160) moiety. nih.gov This demonstrates the utility of this chemical scaffold in developing tools for biological imaging.

Applications in Organic Light-Emitting Diodes (OLEDs)

Ligands in Organometallic Chemistry

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective monodentate or, as part of a larger molecule, a multidentate ligand for coordinating with metal ions. The formation of these organometallic complexes can lead to materials with novel catalytic, magnetic, or optical properties.

Studies have investigated the formation of complexes between various metal ions and ligands containing the 3-(4-chlorophenyl) and pyridine moieties. For example, the stability constants of complexes formed between Cu(II), Tb(III), and Nd(III) metal ions and a pyrazole-based ligand incorporating a 3-(4-chlorophenyl)-4-(3-pyridine) structure have been determined using pH-metric techniques. chemijournal.comchemijournal.com Such studies are crucial for understanding the thermodynamics and mechanism of complexation reactions in solution. chemijournal.com

In another study, a neutral Ni(II) complex was synthesized using a tridentate ligand, 2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]-6-(1H-pyrazol-1-yl)pyridine. iucr.org In this complex, the nickel ion is coordinated by the nitrogen atoms from the pyrazole (B372694), pyridine, and triazole groups, forming a stable pseudooctahedral geometry. iucr.org Furthermore, metal complexes of derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate with Cu(II), Ni(II), and La(III) have been synthesized and characterized. acs.orgresearchgate.net

Components in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly tunable based on the choice of the metal and the organic linker. Pyridine-containing molecules like this compound are attractive candidates for use as linkers due to the coordinating ability of the pyridine nitrogen.

While the direct use of this compound as a primary linker is not detailed in the available search results, related structures are integral to MOF synthesis. For example, 3-(4-chlorophenyl)-1H-pyrazol-5-amine has been used as a starting material to synthesize pyrazolo[3,4-b]pyridine derivatives, which are then incorporated into catalytic systems involving MOFs. researchgate.netresearchgate.net In one instance, a nanomagnetic MOF was used as a catalyst for the synthesis of nicotinonitrile derivatives from 3-(4-chlorophenyl)-3-oxopropanenitrile. acs.org Another study describes a copper-catalyzed synthesis of imidazo[1,5-a]pyridines using MOF-199 as a heterogeneous catalyst, with 3-(4-chlorophenyl)-1-phenylimidazo[1,5-a]pyridine being one of the products. rsc.org These examples show that the this compound scaffold can be synthesized within or utilized by MOF-based catalytic systems.

Corrosion Inhibitors

Compounds containing nitrogen, sulfur, and oxygen heteroatoms, particularly within aromatic ring systems, are often effective corrosion inhibitors for metals in acidic media. ekb.eg They function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. jmaterenvironsci.com The pyridine ring and chlorophenyl group in this compound make it and its derivatives promising candidates for this application.

Several studies have demonstrated the efficacy of pyridine derivatives containing a chlorophenyl group as corrosion inhibitors for mild steel in hydrochloric acid (HCl) solutions. researchgate.netiaea.orgresearchgate.net For example, 6-Chloro-2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Pyr2) was found to be a highly effective inhibitor, achieving an efficiency of 98.35% at a concentration of 10⁻³ M. researchgate.net These inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net

The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. ekb.egzastita-materijala.org The mechanism involves both physical adsorption (electrostatic interactions) and chemical adsorption (covalent bond formation between the heteroatoms and the metal's d-orbitals). researchgate.netzastita-materijala.org

Table 2: Corrosion Inhibition Efficiency of Selected Pyridine Derivatives on Mild Steel in 1 M HCl

| Inhibitor Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 6-Chloro-2-(4-Chlorophenyl)imidazo[1,2-a]pyridine (Pyr2) | 1 x 10⁻³ | 98.35 | researchgate.net |

| 3-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-1-(3-methylpyridin-2-yl)prop-2-en-1-one (IMZ2) | 1 x 10⁻³ | 95.40 | researchgate.net |

| 6-bromo-2-(4-chlorophenyl)-3-decyl-3H-imidazo[4,5-b]pyridine (SB14a) | 1 x 10⁻⁴ | 90 | iaea.org |

This table contains data for compounds structurally related to this compound to illustrate general principles of corrosion inhibition.

Components of Solar Cells

While this compound itself is not a primary photosensitizer, its structural motifs are integral to the design of more complex organic dyes used in dye-sensitized solar cells (DSSCs). The pyridine group can act as an effective anchoring unit to the semiconductor (e.g., TiO2) surface, while the chlorophenyl moiety can be part of the donor or π-bridge system of a donor-π-acceptor (D-π-A) dye.

Research has been conducted on dyes incorporating these features. For instance, a series of hydrazonoyl synthetic dyes, including derivatives like 3-[(4-Chlorophenyl)diazenyl]-2,8-dimethylimidazo[1,2-a]pyridine, have been synthesized and evaluated as sensitizers for DSSCs. sumdu.edu.ua In these systems, the (4-chlorophenyl)azo group acts as a key part of the chromophore responsible for light absorption. sumdu.edu.ua The performance of these dyes is assessed by fabricating solar cells and measuring their photovoltaic properties. sumdu.edu.ua

Another area of research involves pyridyl-anchored indolium dyes for p-type dye-sensitized solar cells (p-DSSCs). In these complex structures, a pyridyl group serves to bind the dye to the nickel oxide (NiO) semiconductor. Although not containing a chlorophenyl group directly, the design principles highlight the importance of the pyridine anchor, a key feature of this compound. The synthesis of these advanced dyes often involves multi-step procedures, starting from commercially available materials. The efficiency of such dyes is determined by their ability to absorb light across the visible spectrum and facilitate charge transfer processes within the solar cell.

The following table summarizes the performance of a p-DSSC sensitized by a dye featuring a phenylpyridyl anchoring group, illustrating the relevance of this structural class.

| Dye System | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (%) | Power Conversion Efficiency (%) |

| Phenylpyridyl anchored bis-indolium | 3.04 | 97 | 36 | 0.097 |

| Data sourced from a study on pyridyl anchored indolium dyes for p-type dye sensitized solar cells. |

These examples underscore the potential of using this compound as a foundational building block for creating sophisticated dye molecules tailored for solar cell applications.

Dyes

The this compound structure is a component of various classes of dyes, including azo dyes and chalcone-based dyes, which are of interest for their optical properties.

Azo dyes containing the (4-chlorophenyl)azo group linked to a pyridine or pyridone ring have been synthesized and studied. For example, 5-[(4-Chlorophenyl)azo]-3-cyano-4,6-diphenyl-2-pyridone was synthesized through the classic diazotization reaction of 4-chloroaniline (B138754) followed by coupling with 3-cyano-4,6-diphenyl-2-pyridone. scispace.comnih.gov The resulting dye's structure was confirmed using spectroscopic methods. scispace.com The solvatochromism of these dyes, i.e., the change in their color with the solvent's polarity, has been evaluated, which is a crucial property for sensing and imaging applications. scispace.com

| Compound Name | Color | Melting Point (°C) |

| 5-[(4-Chlorophenyl)azo]-3-cyano-4,6-diphenyl-2-pyridone | Brown orange crystals | 253–255 |

| Data from a study on the synthesis and solvatochromic properties of phenylazo-2-pyridones. scispace.com |

Another significant class of compounds is chalcones. The chalcone (B49325) derivative 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP) has been investigated for its nonlinear optical (NLO) properties. aip.orgripublication.com This molecule exhibits a donor-π-acceptor (D-π-A) structure, where the chlorine-substituted phenyl group can act as an electron donor and the pyridine ring linked to a carbonyl group acts as an electron acceptor. ripublication.com Such materials are important for applications in optoelectronics and photonics. aip.org Single crystals of CPP have been grown and characterized, showing significant second harmonic generation (SHG) efficiency, which is a key NLO property. aip.orgaip.org Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to calculate its molecular hyperpolarizability, further confirming its NLO potential. ripublication.comcsircentral.net

| Property | Value |

| Compound Name | 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one (CPP) |

| Second Harmonic Generation (SHG) Efficiency | 4 times that of urea |

| Excitation Energy | 326 nm (3.8 eV) |

| Data from studies on the nonlinear optical properties of CPP. aip.orgcsircentral.net |

Supramolecular Chemistry and Self-Assembly

The this compound scaffold is a valuable building block in supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures through non-covalent interactions. The pyridine nitrogen provides a hydrogen bond acceptor site, while the C-H groups on the aromatic rings can act as hydrogen bond donors. Furthermore, the aromatic rings can participate in π–π stacking interactions.

Similarly, studies on pyrazolo[3,4-b]pyridine derivatives, such as 6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde , reveal how modifications to the core structure influence the self-assembly process, leading to the formation of sheets and other complex motifs through hydrogen bonding. grafiati.com The interaction between different functional groups, like the chlorophenyl and pyridine moieties, directs the assembly into predictable patterns.

The formation of co-crystals and molecular salts is another key area of supramolecular chemistry. The interaction between chlorobenzoic acids and amino-chloropyridines has been shown to result in the formation of either a co-crystal or a molecular salt, depending on the specific isomers used. researchgate.net These assemblies are governed by strong hydrogen bonds, such as N-H···O and O-H···N. researchgate.net Furthermore, supramolecular liquid crystals have been created through the hydrogen-bonding interactions between carboxylic acids and pyridine derivatives, demonstrating that non-covalent forces can be harnessed to generate materials with unique phase behaviors. nih.gov

| Compound/System | Key Interactions | Resulting Structure |

| Bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate | N—H⋯O, C—H⋯O, π–π stacking | 3-D solid network |

| 6-chloro-4-(4-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbaldehyde | C—H⋯O, C—H⋯π(arene) | Complex sheets |

| 3-Chlorobenzoic acid and 4-amino-2-chloropyridine | O-H···N, N-H···O | Co-crystal |

| Data from various studies on supramolecular assemblies. iucr.orggrafiati.comresearchgate.net |

The ability of the this compound framework to participate in a variety of well-defined intermolecular interactions makes it a versatile component for the rational design of new supramolecular materials with tailored structures and properties.

Future Directions and Research Perspectives

Structure-Activity Relationship Optimization for Enhanced Efficacy

The targeted modification of the 3-(4-Chlorophenyl)pyridine core is a key strategy for enhancing therapeutic efficacy and selectivity. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural changes influence biological activity. Future research will likely focus on systematic modifications at various positions of both the pyridine (B92270) and phenyl rings.

Key areas for SAR exploration include:

Substitution on the Phenyl Ring: While the para-chloro substitution is defining for this compound, exploring other halogen substitutions (e.g., fluoro, bromo) or the introduction of small alkyl or methoxy (B1213986) groups could modulate lipophilicity and electronic properties, potentially improving binding affinity and pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems could lead to novel compounds with retained or improved activity and potentially different selectivity profiles. For instance, substituting the phenyl ring with a thiophene (B33073) or pyrazole (B372694) moiety has been explored in related scaffolds. nih.gov

| Modification Site | Structural Change | Potential Impact on Efficacy | Supporting Evidence/Rationale |

|---|---|---|---|

| Phenyl Ring (Position 4) | Replacement of Chlorine with other Halogens (F, Br) | Alters electronic properties and lipophilicity, potentially enhancing binding affinity. | Research on related chlorophenyl-substituted pyridines has shown the importance of halogen positioning on biological activity. |

| Pyridine Ring | Introduction of -NH2, -OH, or alkyl groups | Modifies polarity and hydrogen bonding capabilities, influencing target interaction. | SAR analysis of pyridine derivatives indicates that such substitutions significantly affect antiproliferative activity. nih.gov |

| Core Scaffold | Replacement of Phenyl Ring with Thiophene | May lead to novel compounds with different selectivity and retained activity. | Studies on imidazo[1,2-a]pyridine-thiophene derivatives have shown potent inhibitory activity. nih.gov |

| Overall Structure | Introduction of a second substituent on the phenyl ring | Can fine-tune steric and electronic properties for improved target selectivity. | Studies on di-substituted phenyl rings in similar scaffolds show significant changes in activity. nih.gov |

Exploration of Novel Synthetic Pathways

The development of efficient, cost-effective, and environmentally friendly synthetic routes is crucial for the broader investigation and potential commercialization of this compound derivatives. While traditional methods like the Kröhnke pyridine synthesis exist, future research will gravitate towards more innovative and sustainable approaches. rjptonline.org

Promising areas for synthetic exploration include:

Green Chemistry Protocols: Utilizing high-pressure systems or borax-catalyzed domino reactions can lead to higher yields, reduced reaction times, and minimized waste production. acs.orgrsc.org

Multicomponent Reactions: One-pot synthesis of highly functionalized pyridines from simple precursors offers a streamlined approach to generate diverse libraries of compounds for screening. acs.orgtandfonline.com

Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to improved safety, scalability, and product purity.

Catalytic Cross-Coupling Reactions: Advances in transition-metal catalysis, particularly palladium- and copper-catalyzed reactions, will continue to provide more efficient methods for constructing the C-C bond between the pyridine and chlorophenyl rings.

| Synthetic Approach | Description | Advantages | Reference |

|---|---|---|---|

| High-Pressure Synthesis | Utilizes a Q-tube reactor to conduct reactions at elevated temperatures and pressures. | Significantly improves reaction yields and reduces reaction times. | acs.orgacs.org |

| Borax (B76245) Catalyzed Domino Reactions | A green chemistry approach using borax as a catalyst for a cascade of reactions to form highly functionalized pyridines. | Environmentally friendly, high atom economy, and operational simplicity. | rsc.org |

| Multicomponent Reactions | Combining three or more reactants in a single step to create a complex product. | High efficiency, diversity of achievable structures, and reduced purification steps. | tandfonline.com |

| Oxidative Cyclization | Synthesis from unsaturated arylacetylmine key derivatives via cyclization reactions. | Provides a route to various substituted pyridine, pyrimidine, and pyrazole derivatives. |

Advanced Computational Modeling for Drug Design

In silico methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. For this compound derivatives, computational modeling can accelerate the drug development process significantly.

Future applications of computational modeling include:

Molecular Docking: Simulating the binding of this compound analogs to the active sites of various target proteins (e.g., kinases, receptors) can help in prioritizing compounds for synthesis and biological testing. nih.govresearchgate.net

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity can guide the design of new, more potent compounds. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide a more accurate description of the electronic interactions between the ligand and the protein, leading to a better understanding of the binding mechanism.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline.

| Computational Method | Application in Drug Design | Potential Benefit for this compound Research |

|---|---|---|